Scientific Field: Polymer Chemistry
Application Summary: The compound is used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene.
Methods of Application: For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide. The mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP) was obtained by reaction of 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide.
Results or Outcomes: The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA. The multi instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT.
2-(Bromomethyl)-4-iodo-1-methylbenzene, with the chemical formula C8H8BrI, is a halogenated aromatic compound characterized by the presence of bromine and iodine substituents on a benzene ring. This compound features a bromomethyl group (-CH2Br) attached to the second carbon and an iodine atom at the fourth position relative to the methyl group (-CH3) at the first position of the benzene ring. Its molecular weight is approximately 296.93 g/mol, and it has a low gastrointestinal absorption rate, indicating limited bioavailability when ingested .
Due to the limited information on this specific compound, it is advisable to handle it with caution, assuming the following potential hazards:
Several methods exist for synthesizing 2-(Bromomethyl)-4-iodo-1-methylbenzene:
2-(Bromomethyl)-4-iodo-1-methylbenzene serves several important applications:
Interaction studies involving 2-(Bromomethyl)-4-iodo-1-methylbenzene have primarily focused on its metabolic pathways and potential drug interactions. Its role as an inhibitor of cytochrome P450 enzymes highlights its importance in pharmacokinetics, particularly how it may affect the metabolism of co-administered drugs. These interactions necessitate careful consideration during drug formulation and therapy design to avoid adverse effects due to altered drug metabolism .
Several compounds share structural similarities with 2-(Bromomethyl)-4-iodo-1-methylbenzene. Here are some notable examples:
Compound Name | CAS Number | Similarity | Key Features |
---|---|---|---|
2-Bromo-4-iodo-1-methylbenzene | 26670-89-3 | 0.85 | Similar structure but lacks bromomethyl group |
4-Bromo-2-iodo-1-methylbenzene | 260558-15-4 | 0.85 | Different substitution pattern on benzene |
2-Bromo-5-iodo-1,3-dimethylbenzene | 689260-53-5 | 0.84 | Contains additional methyl substituent |
1-Bromo-2-iodo-3-methylbenzene | 869500-07-2 | 0.95 | Different position of bromine and iodine |
The uniqueness of 2-(Bromomethyl)-4-iodo-1-methylbenzene lies in its specific combination of halogen substituents at defined positions on the benzene ring, which enhances its reactivity and potential applications in medicinal chemistry compared to similar compounds that may lack one or both halogens or have different substituent patterns .